
2-(2-Bromophenyl)acetate
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Description
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(2-bromophenyl)acetate derivatives for reproducibility?
- Methodology : The esterification of 2-(2-bromophenyl)acetic acid with methanol in the presence of catalytic H₂SO₄ (85°C, 3 hours) yields methyl this compound with 95% efficiency. Key steps include reflux conditions, extraction with diethyl ether, and purification via acid-base washes. Characterization by ¹H/¹³C-NMR and TLC (Rf = 0.45 in 5% EtOAc:Hexanes) ensures product integrity . For malonate derivatives (e.g., dimethyl 2-(2-bromophenyl)malonate), sodium hydride-mediated alkylation of the parent acetate in dimethyl carbonate achieves 85% yield after flash chromatography .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodology : Combine spectroscopic and elemental analysis:
- ¹H/¹³C-NMR : Resolves aromatic protons (δ 7.08–7.55 ppm) and ester/acetate groups (δ 3.69–3.78 ppm) .
- CHNS elemental analysis : Validates stoichiometry (e.g., C% 41.85–50.32, S% 6.70–8.60 for triazole-thioacetate derivatives) .
- TLC/HPLC : Monitors reaction progress and purity (e.g., Rf = 0.35 for malonates) .
Q. How should researchers handle stability and storage of this compound intermediates?
- Methodology : Store derivatives at 0–6°C in airtight containers under inert gas (e.g., N₂). For example, 2-(2-bromophenyl)acetaldehyde, synthesized via Dess-Martin periodinane (DMP) oxidation of 2-(2-bromophenyl)ethanol, is moisture-sensitive and requires cold storage to prevent degradation .
Advanced Research Questions
Q. What strategies enhance the pharmacological activity of this compound-based compounds?
- Methodology : Structural modifications improve bioactivity:
- Cation exchange : Converting 2-(5-(2-bromophenyl)-4-substituted-1,2,4-triazol-3-yl)thio)acetate acids to sodium, potassium, or 2-aminoethanol salts increases actoprotective effects by 8–10% .
- Substituent optimization : Ethyl or phenyl groups at the 4-position of the triazole ring reduce activity compared to methyl groups, highlighting steric and electronic dependencies .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?
- Methodology : Use comparative assays and computational modeling:
- In vivo actoprotective assays : Test derivatives against controls (e.g., bemethyl) at 50 mg/kg doses. Compound Ilj (2-aminoethanol salt) showed moderate efficacy but did not surpass the reference drug, suggesting limitations in bioavailability .
- Density Functional Theory (DFT) : Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on aromatic rings) to guide synthetic priorities .
Q. What catalytic methods enable enantioselective functionalization of this compound scaffolds?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using 2-bromophenylboronic acid (CAS 244205-40-1) introduce aryl/heteroaryl groups at the bromine site. Optimize ligand systems (e.g., BINAP) for asymmetric induction .
Q. How do researchers evaluate the metabolic stability of this compound derivatives in preclinical studies?
- Methodology :
- In vitro microsomal assays : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t₁/₂) and clearance rates.
- UHPLC-MS/MS : Quantify metabolites (e.g., hydrolyzed acetic acid derivatives) using protocols from Cancer Metabolism Research Kits .
Q. Methodological Notes
- Contradictions in Data : Variability in yields (e.g., 76–95% for triazole derivatives ) may arise from purification methods (e.g., column chromatography vs. recrystallization). Standardize protocols using Halide Certificates to verify starting material purity .
- Safety Protocols : Derivatives like 2-(2-bromophenyl)-2-(dimethylamino)acetonitrile require handling under fume hoods due to inhalation/contact toxicity .
Comparison with Similar Compounds
Positional Isomers: 2-Bromo vs. 3-Bromo Substitution
Key Insight : Ortho-substitution reduces rotational freedom, affecting molecular packing in crystals and biological target binding .
Ester Derivatives: Methyl vs. Ethyl Esters
Key Insight : Ethyl esters exhibit marginally higher lipophilicity (higher XLogP₃), enhancing membrane permeability in drug candidates .
Substituted Derivatives: Fluorinated and Amino Variants
Key Insight: Fluorination reduces metabolic degradation, while amino groups facilitate hydrogen bonding in target interactions .
Actoprotective Activity of Triazole Derivatives
Compound | Substituent (R) | Actoprotective Effect (%) |
---|---|---|
IIj (2-Aminoethanol salt) | Ethyl | 22.88% |
IIb (Sodium salt) | Methyl | 20.45% |
IIk (Potassium salt) | Phenyl | 13.48% |
Key Insight : Ethyl substituents enhance actoprotective efficacy compared to methyl or phenyl groups due to optimized steric and electronic profiles .
Antimicrobial Activity
Compound | Microbial Target | Inhibition (%) |
---|---|---|
IIf–IIh (Phenyl substituents) | Pseudomonas aeruginosae | 40–55% |
IIj (Ethyl substituent) | Candida albicans | 65% |
Key Insight : Phenyl groups reduce antimicrobial activity compared to ethyl substituents, likely due to reduced solubility .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Key Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP₃ |
---|---|---|---|
Methyl this compound | C₉H₉BrO₂ | 229.08 | 1.6 |
Ethyl this compound | C₁₀H₁₁BrO₂ | 243.10 | 2.1 |
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate | C₁₀H₉BrF₂O₂ | 277.08 | 2.8 |
Properties
Molecular Formula |
C8H6BrO2- |
---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
2-(2-bromophenyl)acetate |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |
InChI Key |
DWXSYDKEWORWBT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])Br |
Origin of Product |
United States |
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